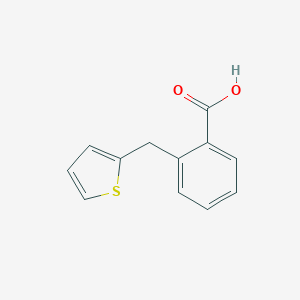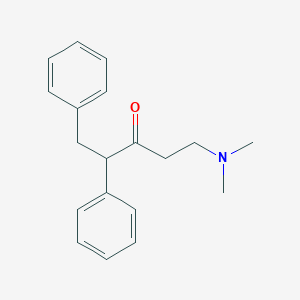
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAP5 and is a derivative of diphenylmethane. DAP5 has been used in the synthesis of various organic compounds due to its unique properties.
Scientific Research Applications
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- has been used in various scientific research applications. One of the most notable applications is in the field of organic synthesis. DAP5 is used as a reagent in the synthesis of various organic compounds, including heterocycles and chiral ligands. Additionally, DAP5 has been used as a catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones.
Mechanism of Action
The mechanism of action of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is not well understood. However, it is believed that DAP5 acts as a Lewis acid catalyst in various reactions. The presence of the dimethylamino group in DAP5 is believed to enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. However, studies have shown that DAP5 is not toxic to cells and does not have any significant effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- in lab experiments is its high catalytic activity. DAP5 has been shown to be an effective catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones. However, one of the limitations of using DAP5 is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. One potential direction is the development of new synthetic methods using DAP5 as a catalyst. Additionally, DAP5 could be used in the synthesis of new chiral ligands and catalysts for various reactions. Further research is needed to fully understand the mechanism of action of DAP5 and its potential applications in various fields.
Conclusion:
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DAP5 can be achieved through various methods, and it has been used in the synthesis of various organic compounds. While the mechanism of action of DAP5 is not well understood, it is believed to act as a Lewis acid catalyst in various reactions. DAP5 has several advantages in lab experiments, including its high catalytic activity, but its high cost may limit its use in large-scale experiments. Further research is needed to fully understand the potential applications of DAP5 in various fields.
Synthesis Methods
The synthesis of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylmethane in the presence of a strong acid catalyst. The reaction leads to the formation of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- as a white solid with a melting point of 119-121°C.
properties
CAS RN |
113676-20-3 |
|---|---|
Product Name |
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- |
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
5-(dimethylamino)-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3 |
InChI Key |
CKBPBVOQBKBRML-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




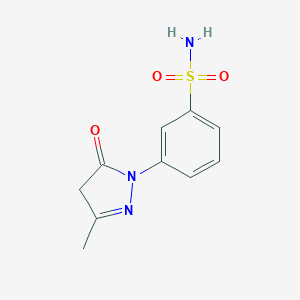
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
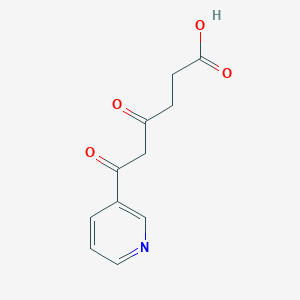
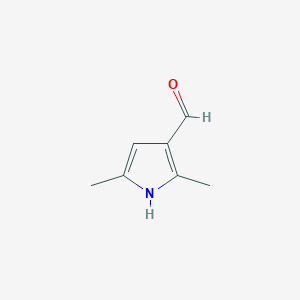
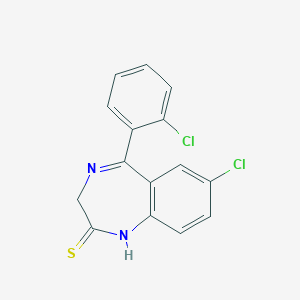
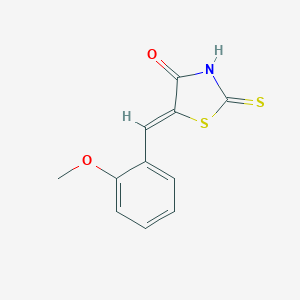
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
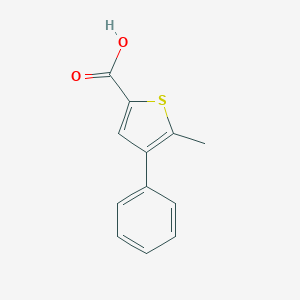
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
